![molecular formula C16H17NO4S B1616023 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid CAS No. 70176-69-1](/img/structure/B1616023.png)
2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid
Descripción general
Descripción
2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331967. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : CHNOS
- IUPAC Name : 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of eIF4E, a protein involved in cancer cell proliferation . eIF4E inhibitors are being researched for their ability to impede tumor growth and enhance the efficacy of existing cancer therapies.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : By targeting eIF4E, the compound disrupts the initiation of mRNA translation, which is crucial for protein synthesis in cancer cells .
- Interaction with Cellular Targets : The sulfonamide group may facilitate interactions with various enzymes or receptors, leading to altered cellular responses and biological effects.
Research Findings
Several studies have been conducted to evaluate the biological activities and potential applications of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
- Cancer Research : In vitro experiments demonstrated that treatment with this compound led to decreased viability in lung carcinoma cell lines. The mechanism was linked to the suppression of eIF4E/eIF4G interactions, which are critical for cancer cell survival and proliferation .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anti-Cancer Activity
Research indicates that compounds similar to 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid exhibit potential as eIF4E inhibitors, which are crucial in cancer treatment. The eukaryotic initiation factor 4E (eIF4E) plays a significant role in the translation of mRNA, and its overexpression is linked to various cancers. Inhibiting eIF4E can suppress tumor growth and enhance the efficacy of existing therapies .
Case Study: eIF4E Inhibition
- Objective: Evaluate the efficacy of sulfonamide derivatives as eIF4E inhibitors.
- Method: In vitro assays were conducted using human lung carcinoma cell lines.
- Results: Compounds demonstrated significant inhibition of eIF4E/eIF4G interaction, leading to reduced cell proliferation and increased apoptosis rates .
Pharmaceutical Applications
2.1 Development of Novel Therapeutics
The compound has been explored for its potential in developing new therapeutic agents for various diseases, including inflammatory conditions and metabolic disorders. Its sulfonamide group is known for its ability to interact with biological targets effectively.
Table 1: Summary of Therapeutic Applications
Application Area | Mechanism of Action | Reference |
---|---|---|
Cancer Treatment | eIF4E inhibition | |
Anti-inflammatory Agents | Modulation of cytokine release | |
Metabolic Disorders | Regulation of glucose metabolism |
Future Directions in Research
4.1 Enhanced Efficacy Studies
Further research is needed to explore the full therapeutic potential of this compound. This includes:
- Investigating its effects in combination therapies.
- Studying its pharmacokinetics and bioavailability.
- Exploring its mechanism at the molecular level to identify additional targets.
4.2 Clinical Trials
Initiating clinical trials will be essential to validate the preclinical findings and assess safety and efficacy in human subjects.
Propiedades
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-17(15-7-5-4-6-14(15)16(18)19)22(20,21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFJVFYQRJNNHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318491 | |
Record name | 2-[Ethyl(4-methylbenzene-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70176-69-1 | |
Record name | NSC331967 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[Ethyl(4-methylbenzene-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYL-N-(P-TOLUENESULFONYL)ANTHRANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.